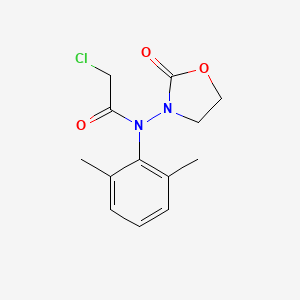

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

CAS No.: 77732-17-3

Cat. No.: VC17300388

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77732-17-3 |

|---|---|

| Molecular Formula | C13H15ClN2O3 |

| Molecular Weight | 282.72 g/mol |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide |

| Standard InChI | InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3 |

| Standard InChI Key | GDSUQUZPSKLMKG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(C(=O)CCl)N2CCOC2=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two distinct functional groups:

-

2,6-Dimethylphenyl group: A bulky aromatic substituent known to enhance steric hindrance and influence solubility profiles .

-

2-Oxo-1,3-oxazolidin-3-yl group: A heterocyclic moiety contributing to hydrogen-bonding potential and metabolic stability .

The chloroacetamide backbone serves as a reactive site for nucleophilic substitutions, enabling derivatization or further functionalization.

Key Physicochemical Parameters (Extrapolated from Analogs)

Synthetic Pathways and Reaction Mechanisms

Route 1: Nucleophilic Displacement

A plausible synthesis involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with 2-oxo-1,3-oxazolidin-3-amine under basic conditions:

-

Base-Mediated Coupling:

This method mirrors the synthesis of N-(2,6-dimethylphenyl)-2-piperazinylacetamide, where piperazine displaces chloride .

Route 2: Multi-Step Functionalization

-

Acylation of 2,6-Dimethylaniline:

-

Oxazolidinone Introduction:

Critical Reaction Parameters

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

-

Catalysts: Copper(I) iodide or palladium complexes may facilitate cross-coupling .

Pharmacological and Industrial Applications

Anti-Inflammatory Activity

Nonsteroidal anti-inflammatory drug (NSAID) analogs demonstrate COX-2 inhibition. The oxazolidinone moiety may enhance selectivity for inflammatory pathways .

Antimicrobial Applications

Oxazolidinone derivatives are known for antibacterial properties (e.g., linezolid). The chloroacetamide group could broaden spectrum activity against resistant strains .

| Condition | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | <40% RH |

| Packaging | Sealed under nitrogen |

Future Research Directions

-

Pharmacokinetic Studies: Assess bioavailability and metabolic pathways in vivo.

-

Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency or reduced toxicity.

-

Scale-Up Synthesis: Develop cost-effective routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume